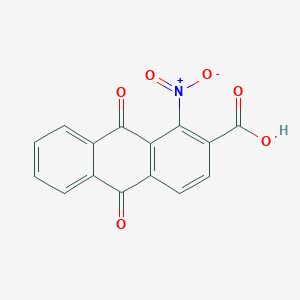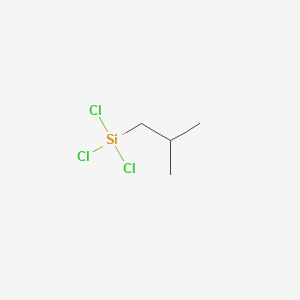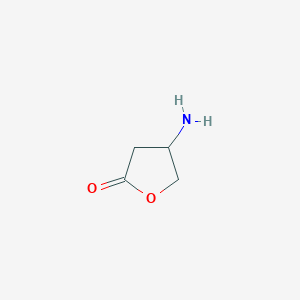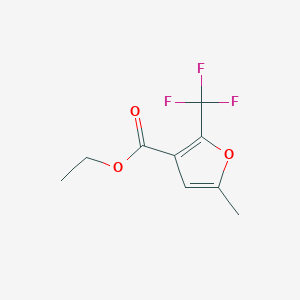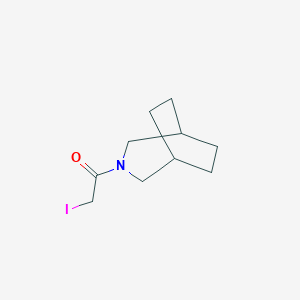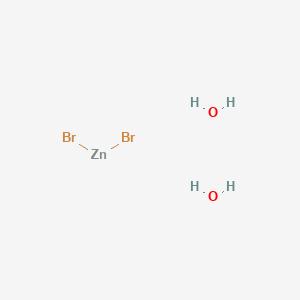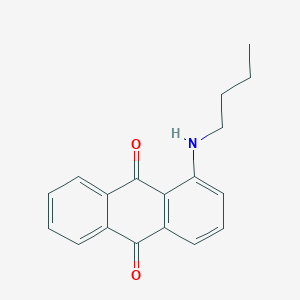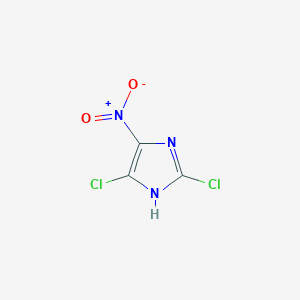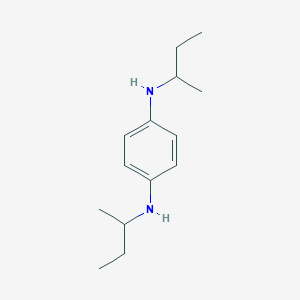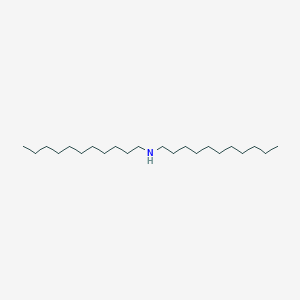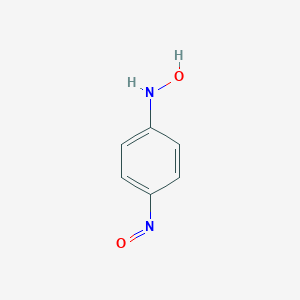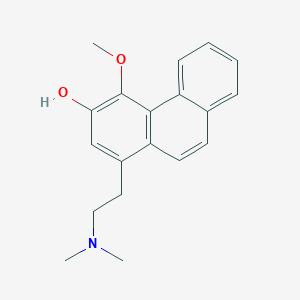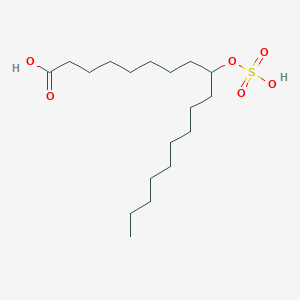
9-(Sulphooxy)octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Sulphooxy)octadecanoic acid, also known as SOSA, is a sulfonated fatty acid that has gained attention in recent years due to its potential applications in various fields of scientific research. SOSA is a long-chain fatty acid that contains a sulfate group attached to the ninth carbon atom of the carbon chain.
Mécanisme D'action
9-(Sulphooxy)octadecanoic acid is thought to exert its biological effects through its interaction with biological membranes. The sulfate group in 9-(Sulphooxy)octadecanoic acid allows it to form hydrogen bonds with the polar head groups of phospholipids in the membrane, leading to changes in membrane fluidity and permeability. 9-(Sulphooxy)octadecanoic acid has also been shown to modulate the activity of membrane proteins, such as ion channels and transporters.
Effets Biochimiques Et Physiologiques
9-(Sulphooxy)octadecanoic acid has been found to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells, modulate the immune response, and reduce inflammation. 9-(Sulphooxy)octadecanoic acid has also been shown to affect lipid metabolism, with studies reporting changes in the levels of cholesterol and triglycerides in animals treated with 9-(Sulphooxy)octadecanoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-(Sulphooxy)octadecanoic acid in lab experiments is its ability to mimic the properties of biological membranes, making it a useful tool for the study of membrane-associated processes. 9-(Sulphooxy)octadecanoic acid is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings. However, one limitation of using 9-(Sulphooxy)octadecanoic acid is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 9-(Sulphooxy)octadecanoic acid, including its use as a tool for the study of membrane-associated processes, its potential therapeutic applications in the treatment of cancer and inflammation, and its use as a precursor for the synthesis of biologically active compounds. Further studies are needed to fully understand the mechanisms underlying the biological effects of 9-(Sulphooxy)octadecanoic acid and to optimize its use in various applications.
Conclusion
In conclusion, 9-(Sulphooxy)octadecanoic acid is a sulfonated fatty acid with various applications in scientific research. Its ability to mimic the properties of biological membranes and modulate the activity of membrane proteins makes it a useful tool for the study of membrane-associated processes. Further studies are needed to fully understand the mechanisms underlying the biological effects of 9-(Sulphooxy)octadecanoic acid and to optimize its use in various applications.
Méthodes De Synthèse
9-(Sulphooxy)octadecanoic acid can be synthesized by the sulfonation of oleic acid, which is a monounsaturated fatty acid found in various vegetable oils. The sulfonation reaction involves the addition of sulfur trioxide to oleic acid, followed by neutralization with sodium hydroxide to form 9-(Sulphooxy)octadecanoic acid. The purity of the synthesized 9-(Sulphooxy)octadecanoic acid can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
9-(Sulphooxy)octadecanoic acid has been found to have various applications in scientific research, including its use as a surfactant in emulsions, as a precursor for the synthesis of biologically active compounds, and as a tool for the study of biological membranes. 9-(Sulphooxy)octadecanoic acid has also been investigated for its potential therapeutic effects in the treatment of various diseases, such as cancer and inflammation.
Propriétés
Numéro CAS |
102-72-7 |
|---|---|
Nom du produit |
9-(Sulphooxy)octadecanoic acid |
Formule moléculaire |
C18H36O6S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
9-sulfooxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O6S/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23) |
Clé InChI |
FISKBOUWERTLRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O |
Autres numéros CAS |
68170-59-2 68413-72-9 68735-97-7 102-72-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




